![molecular formula C10H19NOS2 B12624709 2-Hydroxybutyl piperidine-1-carbodithioate CAS No. 922164-94-1](/img/structure/B12624709.png)
2-Hydroxybutyl piperidine-1-carbodithioate
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Overview
Description
2-Hydroxybutyl piperidine-1-carbodithioate is a chemical compound that belongs to the class of dithiocarbamates. These compounds are known for their wide range of applications in various fields, including agriculture, medicine, and industry. The structure of this compound consists of a piperidine ring attached to a carbodithioate group, with a hydroxybutyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxybutyl piperidine-1-carbodithioate can be synthesized through a one-pot reaction involving amines, carbon disulfide, and epoxides. The reaction typically takes place in ethanol at room temperature, making it a relatively simple and efficient process . The reaction conditions are mild, and the process does not require a catalyst, which makes it environmentally friendly.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxybutyl piperidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to thiols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the hydroxybutyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor properties of piperidine derivatives, including 2-hydroxybutyl piperidine-1-carbodithioate. These compounds have been shown to inhibit the proliferation of tumor cells in various cancer cell lines. For instance, derivatives targeting Heat Shock Protein 70 (HSP70) have demonstrated effectiveness in blocking tumor cell growth, indicating that this compound may have similar potential due to its structural characteristics .
Local Anesthetic Properties
Piperidine derivatives have been investigated for their local anesthetic effects. In experimental studies, compounds similar to this compound exhibited significant anesthetic activity, with prolonged durations compared to traditional anesthetics like lidocaine and novocaine. This suggests that such compounds could be developed further for clinical use in pain management .
Enzyme Inhibition
The compound has also been explored for its inhibitory effects on cholinesterase enzymes, which are crucial in neuropharmacology. Inhibitors of these enzymes can be beneficial in treating conditions like Alzheimer's disease. Compounds related to this compound have shown promising results in enzyme inhibition assays, indicating a potential pathway for drug development .
Pesticidal Properties
Research indicates that certain piperidine derivatives possess pesticidal activity, making them candidates for agricultural applications. The ability of these compounds to act as effective pesticides can be attributed to their biochemical interactions with pest physiology, potentially leading to the development of new crop protection agents .
Plant Growth Regulation
There is emerging evidence that piperidine-based compounds can influence plant growth and development. By modulating specific biochemical pathways, these compounds may enhance growth rates or improve resistance to environmental stressors, thus holding promise for agricultural biotechnology applications .
Polymer Additives
Piperidine derivatives are being investigated as additives in polymer formulations due to their potential to enhance mechanical properties and thermal stability. The incorporation of this compound into polymer matrices could lead to materials with improved performance characteristics suitable for various industrial applications .
Synthesis of New Materials
The unique chemical structure of this compound allows it to participate in reactions that yield novel materials with specific functionalities. For example, its use in synthesizing organotin derivatives has shown promising results in creating materials with enhanced biological activity and stability .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Hydroxybutyl piperidine-1-carbodithioate involves its interaction with various molecular targets. The carbodithioate group can chelate metal ions, which may inhibit metalloenzymes. Additionally, the compound can interact with cellular thiols, affecting redox balance and leading to potential cytotoxic effects. The exact molecular pathways are still under investigation, but these interactions are believed to contribute to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyethyl piperidine-1-carbodithioate
- 2-Hydroxypropyl piperidine-1-carbodithioate
- 2-Hydroxybutyl morpholine-1-carbodithioate
Comparison
2-Hydroxybutyl piperidine-1-carbodithioate is unique due to its specific hydroxybutyl substituent, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for specific applications in research and industry .
Biological Activity
2-Hydroxybutyl piperidine-1-carbodithioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine with carbon disulfide (CS₂) in the presence of a base, often under conditions that promote the formation of dithiocarbamate derivatives. Recent advancements in green chemistry have introduced ultrasound-mediated methods that enhance yield and reduce reaction times.
The biological activity of this compound is largely attributed to its ability to act as a dithiocarbamate, which can interact with various biological targets, including enzymes and receptors. Dithiocarbamates are known for their potential as inhibitors of histone demethylases, such as lysine-specific demethylase 1 (LSD1), which play critical roles in epigenetic regulation.
In Vitro Studies
In vitro studies have shown that compounds similar to this compound exhibit significant inhibitory effects on cancer cell lines. For instance, derivatives have demonstrated selective cytotoxicity against gastric cancer cell lines overexpressing LSD1, with IC₅₀ values indicating potent activity (as low as 2.1 µM) .
Case Study 1: Inhibition of LSD1
A study focused on a series of dithiocarbamate derivatives, including those related to this compound, demonstrated their ability to inhibit LSD1 effectively. The most potent compound showed robust inhibition and reduced tumor growth in vivo without adverse side effects .
Case Study 2: Cholinesterase Inhibition
Another investigation into related compounds highlighted their potential as cholinesterase inhibitors. Some derivatives exhibited promising activities against butyrylcholinesterase (BChE), suggesting that modifications in the structure could enhance biological efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the piperidine ring and the introduction of functional groups significantly impact biological activity. For example, substituents on the phenyl ring can enhance potency against specific targets while altering toxicity profiles.
Compound Structure | Target Activity | IC₅₀ Value |
---|---|---|
This compound | LSD1 Inhibition | 2.1 µM |
Piperidine derivatives | BChE Inhibition | Varies |
Properties
CAS No. |
922164-94-1 |
---|---|
Molecular Formula |
C10H19NOS2 |
Molecular Weight |
233.4 g/mol |
IUPAC Name |
2-hydroxybutyl piperidine-1-carbodithioate |
InChI |
InChI=1S/C10H19NOS2/c1-2-9(12)8-14-10(13)11-6-4-3-5-7-11/h9,12H,2-8H2,1H3 |
InChI Key |
FDUSYVTUHZYEOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CSC(=S)N1CCCCC1)O |
Origin of Product |
United States |
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